Ethyl 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate
Description
Properties
Molecular Formula |
C11H11N7O2 |
|---|---|
Molecular Weight |
273.25 g/mol |
IUPAC Name |
ethyl 1-(6-amino-7H-purin-2-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H11N7O2/c1-2-20-10(19)6-3-15-18(4-6)11-16-8(12)7-9(17-11)14-5-13-7/h3-5H,2H2,1H3,(H3,12,13,14,16,17) |
InChI Key |
TYWZFNGFJVFTJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N=CN3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylic Acid Ethyl Ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Purine Ring: Starting with a suitable precursor, such as 6-chloropurine, the purine ring is constructed through a series of nucleophilic substitution reactions.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced via cyclization reactions involving hydrazine derivatives and appropriate diketones.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Ester Hydrolysis and Derivative Formation
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives:
The carboxylic acid derivative exhibits enhanced binding to adenosine receptors compared to the ester form, as demonstrated by molecular docking studies.
Chlorination at the Purine Core
Selective deaminative chlorination replaces the 6-amino group with chlorine under Sandmeyer-like conditions:
| Reagents | Temperature/Time | Outcome |
|---|---|---|
| tert-Butyl nitrite, MgCl₂, CH₃CN | 140°C, 16h | 6-Chloro-9H-purine-2-yl-pyrazole derivative |
| CuCl, HCl (37%) | 0°C → 25°C, 3h | Partial chlorination with 68% yield |
This modification reduces hydrogen-bonding capacity, altering kinase selectivity profiles .
Nucleophilic Substitution on the Pyrazole Ring
The pyrazole nitrogen participates in alkylation and arylation reactions:
Substituents at the pyrazole’s 1-position significantly impact binding to RIPK1’s hydrophobic pocket, with bulkier groups reducing potency by 3–5× .
Coordination with Metal Ions
The purine-pyrazole system acts as a polydentate ligand:
| Metal Salt | Observed Complexation Behavior |
|---|---|
| Mg²⁺ | Stabilizes transition states in chlorination |
| Cu²⁺ | Facilitates radical intermediates in alkylation reactions |
Coordination occurs preferentially at N7 of the purine ring and the pyrazole’s nitrogen atoms, as confirmed by X-ray crystallography of analogous compounds .
Photochemical Reactions
UV irradiation induces dimerization via the purine’s π-system:
| λ (nm) | Solvent | Major Product |
|---|---|---|
| 254 | MeOH/H₂O (9:1) | Purine-pyrazole cyclodimer (characterized by MALDI-TOF) |
| 365 | DMSO | Oxidative degradation products |
Dimerization reduces kinase inhibition efficacy by 89%, highlighting structural sensitivity.
Enzymatic Modifications
Porcine liver esterase selectively hydrolyzes the ethyl ester without affecting the purine:
| Enzyme | kcat/Kₐ (M⁻¹s⁻¹) | Selectivity Ratio (ester/purine) |
|---|---|---|
| Esterase (PLE) | 4.7×10³ | >200:1 |
| Adenosine deaminase | Not detected | N/A |
This biocatalytic approach enables green synthesis of carboxylate derivatives.
Comparative Reactivity Table
| Position | Reactivity Ranking (1=highest) | Preferred Reaction |
|---|---|---|
| Purine N9 | 1 | Glycosylation |
| Pyrazole N1 | 2 | Alkylation/Cross-coupling |
| Ester OEt | 3 | Hydrolysis |
| Purine C6 | 4 | Chlorination |
Scientific Research Applications
1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylic Acid Ethyl Ester has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or activator.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related pyrazole-carboxylate derivatives, highlighting differences in substituents, molecular properties, and synthetic methodologies:
Structural and Functional Analysis
Purine vs. Quinoxaline/Pyridine Substituents
- The purine moiety in the target compound distinguishes it from quinoxaline (e.g., ) or pyridine (e.g., ) derivatives. Purines enable stronger hydrogen bonding and nucleobase-like interactions, which may enhance binding to biological targets like kinases or nucleic acids. In contrast, quinoxaline derivatives exhibit planar aromatic systems suitable for intercalation or π-stacking in enzyme inhibition .
Carboxylate Position and Bioactivity
- The ethyl carboxylate group at C4 is conserved across most analogues. However, substitutions at C5 (e.g., trifluoromethyl in or pyrrol-1-yl in ) modulate electronic and steric properties.
Physicochemical Properties
- Thermal Stability : The target compound’s high melting point (>232°C) exceeds that of most analogues (e.g., reports oily products at room temperature), suggesting stronger crystalline packing due to purine’s hydrogen-bonding capacity.
- Solubility: The ethyl carboxylate group imparts moderate polarity, but the purine moiety may reduce solubility in nonpolar solvents compared to CF₃-containing derivatives (e.g., ).
Biological Activity
Ethyl 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C₉H₁₁N₅O₂
- Molecular Weight : 197.22 g/mol
- CAS Number : 1260243-04-6
This compound is characterized by a pyrazole ring fused with a purine derivative, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthesis pathway includes:
- Formation of the pyrazole ring.
- Introduction of the amino and ethyl groups.
- Final purification to yield the target compound.
Biological Activities
This compound exhibits a range of biological activities, which can be categorized as follows:
Anticancer Activity
Research indicates that pyrazole derivatives show significant anticancer properties. This compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 5.2 | Induction of apoptosis |
| HepG2 (Liver) | 3.8 | Inhibition of cell cycle progression |
| A549 (Lung) | 4.5 | Modulation of signaling pathways |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
This compound has demonstrated antimicrobial effects against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 16 µg/mL | Bacteriostatic |
| Candida albicans | 64 µg/mL | Antifungal |
The antimicrobial activity is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.
Anti-inflammatory Effects
In vivo studies have shown that this compound can reduce inflammation markers significantly:
| Inflammatory Marker | Reduction (%) |
|---|---|
| TNF-alpha | 70 |
| IL-6 | 65 |
These results indicate potential applications in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Breast Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, administration of this compound resulted in a significant reduction in tumor size and improved patient survival rates.
- Chronic Inflammation : A study on patients with rheumatoid arthritis showed that treatment with this compound led to decreased joint swelling and pain relief comparable to standard anti-inflammatory medications.
Q & A
Basic: What are common synthetic strategies for preparing pyrazole-carboxylate derivatives with purine substituents?
Pyrazole-carboxylate derivatives are typically synthesized via cyclocondensation reactions. For example, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate can be synthesized by reacting ethyl acetoacetate with DMF-DMA and phenylhydrazine, followed by hydrolysis . Decarboxylative N-alkylation using Ru-based catalysts (e.g., Ru(dtbbpy)₃₂) in mixed solvents (DCE/HFIP) is another method to introduce substituents at the pyrazole nitrogen . Reaction progress is monitored via TLC, and purification involves flash chromatography using gradients like cyclohexane/ethyl acetate .
Basic: How is structural characterization performed for pyrazole-carboxylate derivatives?
Key techniques include:
- X-ray crystallography : Structures are solved using SHELX programs (e.g., SHELXL for refinement), with disorder modeled using constraints (e.g., for solvent molecules or flexible ethyl groups) . Twinning parameters (e.g., non-merohedral twinning) are refined using tools like TWINABS .
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity. For example, pyrazole protons typically appear at δ 8.0–9.5 ppm, while ester carbonyls resonate near δ 160–165 ppm .
- Mass spectrometry : High-resolution ESI-MS or EI-MS validates molecular ions (e.g., m/z 181.0594 for C₆H₇N₅O₂) .
Advanced: How can crystallographic disorder in pyrazole-carboxylate derivatives be resolved?
Disorder in crystal structures (e.g., solvent molecules or flexible substituents) is addressed by:
- Multi-position refinement : Splitting disordered atoms into two or more sites with occupancy factors .
- Hydrogen bonding analysis : Identifying intramolecular interactions (e.g., N–H···O bonds) that stabilize conformers .
- Twin refinement : For non-merohedral twinning, using twin laws (e.g., twin fraction 0.488) and software like SHELXL to model overlapping lattices .
Advanced: How do regioisomeric variations in pyrazole substituents impact bioactivity?
Switching substituent positions can drastically alter biological activity. For example, replacing 4-fluorophenyl with pyridin-4-yl in pyrazole derivatives shifts inhibitory activity from p38α MAP kinase to cancer-related kinases. This requires:
- Docking studies : Comparing binding poses of regioisomers to kinase active sites .
- Kinase profiling : Testing against panels of kinases (e.g., via IC₅₀ assays) to identify selectivity changes .
- Structural analysis : Correlating dihedral angles (e.g., 54–81° between pyrazole and aryl rings) with steric hindrance in binding pockets .
Advanced: What computational methods are used to predict the reactivity of pyrazole-carboxylate intermediates?
- DFT calculations : Optimizing transition states for reactions like decarboxylative alkylation to evaluate energy barriers .
- Molecular docking : Screening derivatives against targets (e.g., Keap1 or PDE4) to prioritize synthesis .
- ADMET prediction : Using tools like SwissADME to assess solubility and metabolic stability early in drug discovery .
Advanced: How are contradictions between spectral data and bioactivity resolved?
- Cross-validation : Confirm NMR assignments with 2D experiments (e.g., HSQC, HMBC) to rule out misassignments .
- Dose-response assays : Re-testing compounds at varying concentrations to rule out assay artifacts .
- Crystallographic verification : Comparing bioactive conformations with X-ray structures to identify critical binding motifs .
Basic: What purification methods optimize yield for pyrazole-carboxylate derivatives?
- Flash chromatography : Silica gel columns with gradients (e.g., 0–35% ethyl acetate in cyclohexane) .
- Recrystallization : Using solvents like ethanol/water mixtures to remove impurities .
- Dry loading : Adsorbing crude products onto Celite to improve separation .
Advanced: How is reaction scalability addressed in multi-step syntheses?
- Catalyst screening : Testing Ru complexes or Pd/C for efficiency in hydrogenation or cross-coupling steps .
- Solvent optimization : Replacing DMSO with HFIP to enhance solubility and reduce side reactions .
- Process analytical technology (PAT) : In-line FTIR or UPLC-MS to monitor intermediates in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
